1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-13-3-5-14(6-4-13)18-15(20)17-7-1-2-8-19-9-11-21-12-10-19/h3-6H,7-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMINTZDQMIJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Morpholinobut-2-yn-1-amine
The key intermediate, 4-morpholinobut-2-yn-1-amine, is synthesized from 4-morpholinobut-2-yn-1-ol (CAS 4480-49-3). Conversion of the hydroxyl group to an amine proceeds via a two-step process:
- Mesylation : Treatment of 4-morpholinobut-2-yn-1-ol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) yields the mesylate intermediate.
- Ammonolysis : Displacement of the mesylate group with aqueous ammonia or ammonium hydroxide under reflux conditions produces 4-morpholinobut-2-yn-1-amine.
This method avoids the use of hazardous azide intermediates and ensures retention of the alkyne functionality.
Synthesis of 4-Fluorophenyl Isocyanate
4-Fluorophenyl isocyanate is generated in situ from 4-fluorophenylamine using triphosgene (bis(trichloromethyl) carbonate) as a phosgene substitute. The reaction proceeds as follows:
- Activation : 4-Fluorophenylamine reacts with triphosgene in anhydrous dichloromethane at 0–5°C, forming the corresponding isocyanate.
- Purification : The isocyanate is typically used without isolation due to its reactivity, though distillation under reduced pressure can yield a pure product.
This method minimizes exposure to toxic phosgene gas while maintaining high reaction efficiency.
Urea Formation
The final step involves coupling 4-morpholinobut-2-yn-1-amine with 4-fluorophenyl isocyanate in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at room temperature. The reaction mechanism proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming the urea linkage.
Reaction Conditions
- Solvent: Dichloromethane
- Temperature: 25°C
- Reaction Time: 12–24 hours
- Yield: 70–85% (estimated based on analogous syntheses).
Carbonyldiimidazole (CDI)-Mediated Synthesis
As a safer alternative to isocyanate chemistry, N,N′-carbonyldiimidazole (CDI) facilitates urea formation without generating hazardous intermediates.
Activation of 4-Fluorophenylamine
- Imidazolide Formation : 4-Fluorophenylamine reacts with CDI in anhydrous THF, forming an N-acylimidazole intermediate.
- Coupling with Morpholinobutynyl Amine : The intermediate is treated with 4-morpholinobut-2-yn-1-amine, leading to displacement of imidazole and urea bond formation.
Advantages
- Eliminates the need for isocyanate handling.
- High functional group tolerance, particularly for alkyne-containing amines.
Triphosgene-Based Methodology
Triphosgene serves as a crystalline, stable alternative to phosgene for large-scale synthesis.
One-Pot Synthesis
- Simultaneous Activation : A mixture of 4-fluorophenylamine and 4-morpholinobut-2-yn-1-amine is treated with triphosgene in the presence of a base (e.g., N,N-diisopropylethylamine).
- In Situ Urea Formation : The reaction proceeds via sequential isocyanate generation and coupling, yielding the target compound in a single pot.
Optimization Notes
- Stoichiometric control (1:1 amine:triphosgene ratio) prevents over-carbonylation.
- Yields improve with slow addition of triphosgene to avoid exothermic side reactions.
Alternative Synthetic Routes
S-Methyl Thiocarbamate Intermediate
S-Methyl N-(4-fluorophenyl)thiocarbamate is prepared by reacting 4-fluorophenylamine with S,S-dimethyl dithiocarbonate (DMDTC). Subsequent reaction with 4-morpholinobut-2-yn-1-amine at elevated temperatures (50–70°C) affords the urea derivative.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate-Amine | Triphosgene, Amine | 70–85 | High efficiency, scalable | Requires hazardous isocyanates |
| CDI-Mediated | CDI | 65–75 | Safe, avoids isocyanates | Higher cost of CDI |
| Triphosgene One-Pot | Triphosgene | 75–80 | Simplified workflow | Sensitive to stoichiometry |
| Thiocarbamate | DMDTC | 60–70 | Mild conditions | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Crystallographic and Physicochemical Properties
Notes
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Contradictions : While AMS21’s morpholine-free structure achieves high FPR2 potency, morpholine-containing analogs (e.g., ) prioritize stability over target selectivity.
Research Gaps : The target compound’s pharmacokinetic profile and exact biological targets remain uncharacterized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
